2-Acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
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Overview
Description
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines, which are widely distributed in nature as alkaloids. These compounds are known for their diverse biological activities and are employed in medicinal chemistry . The structure of this compound includes an isoquinoline core, which is a significant structural motif in various natural products and therapeutic lead compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions (MCRs) due to their efficiency in generating molecular diversity and complexity . These methods improve atom economy, selectivity, and yield of the product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions typically involve nucleophiles and electrophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Uniqueness
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical properties and biological activities . These functional groups make it a valuable compound for the synthesis of complex molecules and the study of biological systems .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-acetyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-8(14)13-5-4-9-6-10(12(15)16)2-3-11(9)7-13/h2-3,6H,4-5,7H2,1H3,(H,15,16) |
InChI Key |
UNBLPRULZQNFKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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